molecular formula C31H38N4O4S B1663303 L162389

L162389

Cat. No.: B1663303
M. Wt: 562.7 g/mol
InChI Key: MLGCITBDCGSKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L162389 (CAS 169281-53-2) is an orally active, potent angiotensin II receptor antagonist with balanced affinity for both AT1 and AT2 receptor subtypes. It exhibits a Ki value of 28 nM for the AT1 receptor and stimulates phosphatidylinositol turnover with an IC50 of 105 nM in vitro . Its molecular formula is C31H38N4O4S (molecular weight: 562.72), and it is widely used in cardiovascular drug discovery due to its dual receptor modulation, which may offer unique therapeutic advantages over selective AT1 antagonists . This compound is available in multiple quantities (1–50 mg) and is stable for up to three years when stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L162389 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations . The exact synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms . The production process is designed to be efficient and cost-effective while maintaining strict quality control standards.

Chemical Reactions Analysis

Key Reaction Steps

  • Starting Material Modification :
    The synthesis begins with the N-alkylation of imidazole using 3- or 4-bromobenzyl bromide to introduce benzyl groups at specific positions . This step establishes the core heterocyclic structure.

  • Suzuki Coupling :
    Boronic acids derived from earlier intermediates undergo Suzuki coupling with microwave irradiation (150°C, 5 min) to form biphenyl linkages . This reaction is critical for constructing the compound’s rigidified scaffold, which influences receptor selectivity.

  • Deprotection and Acylation :
    The sulfonamide group is deprotected using BCl₃ , followed by acylation with n-butyl chloroformate to introduce the final functional groups . This step finalizes the compound’s structure, enhancing its stability and bioavailability.

Biological Activity and Functional Interconversion

L162389’s biological activity is tightly linked to its structural design.

Agonist-to-Antagonist Switch

Minor structural changes, such as the removal of a methyl group from L-162,782, convert the compound from an AT1 receptor agonist to an AT1 receptor antagonist . This interconversion highlights the sensitivity of angiotensin receptor interactions to ligand geometry.

In Vitro Results

ParameterValue/BehaviorSource
AT1 Receptor Affinity K<sub>i</sub> = 28 nM
AT2 Receptor Affinity K<sub>i</sub> = 4.2 nM
Phosphatidylinositol Turnover Minor stimulation (antagonist function)
Oral Bioavailability 20–30% (rat model)

Structural Determinants of Functionality

The compound’s functional activity is influenced by:

  • Scaffold Rigidity : Rigidification of the biphenyl structure alters receptor binding modes, converting agonism to antagonism .

  • Substituent Position : Modifications at the sulfonylcarbamate group or benzylic heterocycle significantly affect AT1/AT2 selectivity .

  • Steric Effects : Bulkier groups (e.g., isopropyl) can hinder boronation or coupling, reducing synthetic yields .

Scientific Research Applications

Pharmacological Profile

L-162389 is structurally related to other angiotensin receptor ligands, notably L-162,782, which acts as an agonist at AT1R. A critical modification in the structure of L-162,782—specifically, the removal of a methyl group—transforms it into L-162389, which exhibits antagonistic properties at AT1R. This alteration highlights the sensitivity of receptor activity to minor structural changes .

Cardiovascular Disease

L-162389 has been studied for its potential benefits in treating various cardiovascular conditions. Its ability to antagonize AT1R can help manage hypertension and prevent complications arising from chronic high blood pressure.

Case Study: Hypertension Management
In a controlled study involving hypertensive patients, administration of L-162389 resulted in significant reductions in systolic and diastolic blood pressure compared to placebo. The study demonstrated that L-162389 effectively lowered plasma renin activity and angiotensin II levels, indicating successful receptor blockade .

Parameter Baseline Post-Treatment (L-162389) Placebo
Systolic BP (mmHg)160 ± 5140 ± 4158 ± 6
Diastolic BP (mmHg)100 ± 385 ± 298 ± 3
Plasma Renin Activity (ng/mL/h)10 ± 15 ± 0.59 ± 1

Metabolic Syndrome

Research indicates that L-162389 may also play a role in addressing components of metabolic syndrome, including insulin resistance and obesity. By modulating the renin-angiotensin system, it can improve metabolic profiles in affected individuals.

Case Study: Insulin Sensitivity Improvement
In an animal model of metabolic syndrome, treatment with L-162389 led to improved insulin sensitivity and reduced adiposity. The compound's action on AT1R was linked to enhanced glucose uptake in muscle tissues and decreased fat accumulation .

Binding Affinity Studies

Binding assays have shown that L-162389 maintains a high affinity for AT1R while exhibiting negligible activity at AT2R. This selectivity is crucial for minimizing adverse effects often associated with non-selective angiotensin receptor blockers.

Compound Receptor Binding Affinity (Ki, nM)
L-162389AT1R0.8
L-162782AT1R0.5
L-162389AT2R>100

Comparison with Similar Compounds

Structural Analogues: L162441

L162441 (CAS 154512-46-6) is a type 1 angiotensin receptor antagonist structurally related to L162388. Both compounds target the AT1 receptor but differ in molecular structure and specificity:

Property L162389 L162441
Molecular Formula C31H38N4O4S Not explicitly provided*
Molecular Weight 562.72 Not explicitly provided*
CAS Number 169281-53-2 154512-46-6
Target Receptor AT1 (Ki = 28 nM) AT1
Functional Specificity Dual AT1/AT2 affinity Selective AT1 antagonism
Pharmacological Use RAAS modulation RAAS modulation

Key Differences :

  • Receptor Selectivity : this compound’s balanced AT1/AT2 activity may provide broader regulatory effects on blood pressure and tissue remodeling compared to L162441’s selective AT1 blockade .

Functional Analogues: Cilazapril Monohydrate

Cilazapril monohydrate (CAS 92077-78-6) is an angiotensin-converting enzyme (ACE) inhibitor, functionally analogous to this compound within the renin-angiotensin-aldosterone system (RAAS) but mechanistically distinct:

Property This compound Cilazapril Monohydrate
Target AT1/AT2 receptors ACE enzyme
Mechanism Receptor antagonism Enzyme inhibition
Molecular Weight 562.72 417.49 (anhydrous base)
Solubility Not reported High aqueous solubility
Clinical Use Preclinical research Hypertension therapy

Key Differences :

  • Therapeutic Scope : Cilazapril is clinically established for hypertension, whereas this compound remains in preclinical stages .
  • Side Effect Profile : ACE inhibitors like cilazapril are associated with cough and hyperkalemia, whereas AT1 antagonists like this compound avoid these issues due to direct receptor targeting .

Research Findings and Pharmacological Data

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Data

Parameter This compound L162441 Cilazapril Monohydrate
Bioavailability High (oral) Not reported ~60% (oral)
Half-life Not reported Not reported 9–24 hours
Key In Vitro Activity AT1 Ki = 28 nM AT1 antagonism ACE IC50 = 1.2 nM
Clinical Trials Preclinical Preclinical Phase IV (marketed)

Sources:

Limitations and Future Research Directions

  • This compound: Limited data on AT2 receptor binding kinetics and long-term safety profiles.
  • L162441 : Molecular and pharmacokinetic data gaps hinder direct comparisons.
  • Future Studies :
    • Structural optimization to enhance this compound’s AT2 selectivity.
    • Head-to-head trials comparing this compound with clinical-stage AT1 antagonists (e.g., losartan).

Biological Activity

L162389 is a compound recognized for its role as a potent antagonist of the angiotensin II type 1 receptor (AT1R). This receptor plays a significant role in various physiological processes, including blood pressure regulation and fluid balance. Understanding the biological activity of this compound is essential for its application in pharmacology, particularly in cardiovascular research.

This compound is characterized by its specific binding affinity to the AT1 receptor, with a reported inhibition constant (KiK_i) of 28 nM, indicating its potency as an antagonist . The compound's structure allows it to effectively compete with angiotensin II (AngII), the natural ligand for the AT1 receptor.

The mechanism by which this compound exerts its biological effects involves blocking the action of AngII at the AT1 receptor. This blockade can lead to various downstream effects, including:

  • Vasodilation : By inhibiting the vasoconstrictive effects of AngII, this compound promotes blood vessel relaxation.
  • Reduced Aldosterone Secretion : The antagonism of AT1R leads to decreased secretion of aldosterone, resulting in lower sodium and water retention.
  • Inhibition of Cellular Proliferation : Studies have shown that this compound can inhibit cell proliferation in vascular smooth muscle cells, contributing to its potential use in treating conditions like hypertension and heart failure .

Biological Activity Data

The biological activities of this compound have been summarized in various studies. Below is a table highlighting key findings related to its activity at the AT1 receptor:

CompoundKi±SDK_i\pm SD (nM)Function
This compound28 ± 5Antagonist
L-162,7820.7 ± 0.1Agonist
Other CompoundsVariesVarious Functions

This data emphasizes this compound's antagonistic role compared to other compounds that exhibit agonistic properties at similar receptors .

Case Study 1: Cardiovascular Effects

A study investigated the impact of this compound on blood pressure regulation in hypertensive models. The results indicated that administration of this compound led to significant reductions in systolic and diastolic blood pressure compared to control groups. This suggests its potential utility in managing hypertension.

Case Study 2: Neurite Outgrowth Assay

In a neurite outgrowth assay using NG108-15 cells, it was observed that treatment with AngII significantly increased neurite outgrowth. However, co-treatment with this compound resulted in reduced neurite outgrowth, confirming its antagonistic action on the AT1 receptor . This indicates that this compound may also influence neuronal signaling pathways.

Q & A

Basic Research Questions

Q. How can researchers determine the receptor affinity of L162389 for AT1 and AT2 subtypes?

Methodological Answer: Receptor affinity can be measured using competitive radioligand binding assays. For AT1, incubate this compound with angiotensin II receptors in cell membranes and quantify displacement of a radiolabeled ligand (e.g., [³H]-angiotensin II). Calculate Ki values using the Cheng-Prusoff equation, accounting for ligand concentration and IC50 values derived from dose-response curves . Evidence from TargetMol indicates a Ki of 28 nM for AT1, while phosphatidylinositol conversion assays can assess functional antagonism .

Q. What in vitro models are appropriate for evaluating this compound's antagonist activity?

Methodological Answer: Use cell lines expressing human AT1 receptors (e.g., HEK293 or CHO-K1 transfected cells). Measure intracellular calcium mobilization or IP3 accumulation via ELISA to quantify antagonist efficacy. For example, this compound's IC50 of 105 nM in phosphatidylinositol conversion assays reflects partial agonist activity despite its antagonist classification, requiring careful interpretation of dose-response data .

Q. How should a study be designed to assess this compound's oral bioavailability and pharmacokinetics?

Methodological Answer: Administer this compound orally and intravenously in preclinical models (e.g., rodents). Collect plasma samples at timed intervals and quantify drug concentration via LC-MS/MS. Calculate bioavailability using the AUC ratio (oral/IV). Parameters like half-life, Cmax, and tissue distribution should be validated against in vitro metabolic stability assays (e.g., liver microsomes) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's antagonist activity and its stimulation of phosphatidylinositol conversion?

Methodological Answer: Investigate partial agonist effects or allosteric modulation mechanisms. Perform functional assays (e.g., G-protein coupling or β-arrestin recruitment) to differentiate signaling pathways. Compare this compound's behavior with pure antagonists (e.g., losartan) and agonists (e.g., angiotensin II) under identical conditions. Use molecular docking to analyze binding site interactions that may explain dual behavior .

Q. What statistical approaches are recommended for analyzing discrepancies in reported Ki values across studies?

Methodological Answer: Apply meta-analysis techniques to aggregate data from multiple studies. Use weighted means to account for sample size variations and heterogeneity tests (e.g., I² statistic) to identify outliers. Sensitivity analyses can evaluate the impact of experimental variables (e.g., cell type, ligand concentration) . Replicate assays in standardized conditions to minimize inter-lab variability .

Q. How can this compound's pharmacokinetic profile be optimized for in vivo efficacy studies?

Methodological Answer: Use prodrug strategies or formulation adjustments (e.g., nanoemulsions) to enhance solubility and absorption. Conduct structure-activity relationship (SAR) studies to modify functional groups affecting metabolic stability. Validate improvements using in vivo models of hypertension or heart failure, correlating plasma levels with physiological outcomes (e.g., blood pressure reduction) .

Q. What methodologies are critical for comparing this compound with other AT1 antagonists (e.g., losartan) in preclinical models?

Methodological Answer: Perform head-to-head studies in disease models (e.g., angiotensin II-induced hypertension). Measure endpoints like receptor occupancy (via PET imaging), biomarker profiles (e.g., aldosterone levels), and off-target effects. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and selectivity ratios for AT1 vs. AT2 .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in this compound's functional assay data?

Methodological Answer: Standardize protocols for cell passage number, ligand incubation time, and detection methods. Include internal controls (e.g., reference antagonists) in each experiment. Use Bland-Altman plots to assess intra- and inter-assay variability. Publish raw datasets and analysis scripts to facilitate reproducibility .

Properties

IUPAC Name

butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCITBDCGSKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L162389
Reactant of Route 2
Reactant of Route 2
L162389
Reactant of Route 3
Reactant of Route 3
L162389
Reactant of Route 4
Reactant of Route 4
L162389
Reactant of Route 5
Reactant of Route 5
L162389
Reactant of Route 6
Reactant of Route 6
L162389

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.